4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid
Overview
Description
4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3 and a molecular weight of 246.24 g/mol . It is also known by its IUPAC name, 6-fluoro-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid . This compound is characterized by the presence of a fluoro group, a hydroxymethyl group, and a carboxylic acid group attached to a biphenyl structure.
Preparation Methods
The synthesis of 4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable biphenyl derivative.
Fluorination: Introduction of the fluoro group at the desired position using a fluorinating agent.
Hydroxymethylation: Introduction of the hydroxymethyl group through a hydroxymethylation reaction.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological processes .
Comparison with Similar Compounds
4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid can be compared with similar compounds such as:
4-Fluoro-3-hydroxybenzoic acid: Lacks the hydroxymethyl group but has similar structural features.
3-(2-Hydroxymethylphenyl)benzoic acid: Lacks the fluoro group but has similar structural features.
4-Fluoro-3-(2-methylphenyl)benzoic acid: Has a methyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in the combination of the fluoro, hydroxymethyl, and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-[2-(hydroxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHDRLYIMVPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689044 | |
Record name | 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-07-3 | |
Record name | 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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